GTF-I peptide
Description
Properties
CAS No. |
135114-21-5 |
|---|---|
Molecular Formula |
C24H41NO3 |
Synonyms |
GTF-I peptide |
Origin of Product |
United States |
Molecular Genetics and Biosynthesis of Gtf I Peptide Precursors
Genomic Loci and Transcriptional Regulation of gtfI Gene
The gtfI gene, encoding Glucosyltransferase-I, is found in the genomes of various Streptococcus species, particularly those associated with dental caries, such as Streptococcus downei and Streptococcus sobrinus. researchgate.netwikipedia.org These genes can be located on the bacterial chromosome or on plasmids. For instance, the gtf gene encoding a glucosyltransferase has been found on small plasmids in Pediococcus parvulus and Lactobacillus diolivorans, as well as on the chromosome of Oenococcus oeni. thegoodscentscompany.com Phylogenetic analysis of streptococcal gtf genes has revealed distinct clades, including one primarily responsible for synthesizing water-insoluble glucans, which is characteristic of GTF-I enzymes. ereztech.com
Transcriptional regulation of gtf genes is essential for controlling glucan synthesis and biofilm formation. While specific details on the transcriptional regulation of the gtfI gene itself were not extensively detailed in the provided results, research on other bacterial glucosyltransferases and general transcription factors provides relevant context. In bacteria, transcriptional regulation often involves transcription factors that bind to specific DNA elements in promoters, influencing the initiation of transcription. ereztech.comnih.govnih.govnih.gov Studies on Streptococcus mutans have explored inducible expression systems for characterizing gene functions, including those related to GTF proteins, indicating that gtf expression can be controlled. fishersci.at The location of gtf genes on mobile elements like plasmids may also influence their regulation and transfer between bacterial strains. thegoodscentscompany.com
Heterologous Expression Systems for GTF-I Peptide Production
Heterologous expression involves producing a protein or peptide in a host organism that does not naturally produce it. This approach is widely used for producing recombinant proteins, including enzymes like glucosyltransferases, for research and industrial applications. wikipedia.orgereztech.comservicebio.com Bacterial systems, particularly Escherichia coli, are common hosts for heterologous protein production due to their rapid growth, high-density culture capabilities, and well-characterized genetics. servicebio.comamericanelements.com
Studies have successfully utilized E. coli for the production of truncated variants of GTF-I from Streptococcus downei. wikipedia.orgwikipedia.org These engineered variants, including a catalytic core region, were purified from E. coli extracts. wikipedia.org Heterologous expression systems often involve cloning the gene of interest downstream of a regulated promoter to achieve high-level protein production. americanelements.com Signal peptides can be included to direct the secretion of the recombinant protein into the periplasmic space, which can facilitate correct folding and simplify downstream processing. americanelements.comfishersci.ie While bacterial systems are advantageous for their ease of use and cost-effectiveness, a potential limitation is their inability to perform certain post-translational modifications essential for the bioactivity of some eukaryotic proteins. americanelements.com However, for bacterial enzymes like GTF-I, bacterial expression systems can be suitable. Strategies for optimizing heterologous expression include codon optimization, adjusting gene dosage, and selecting appropriate promoters and host strains. fishersci.dknih.gov
Post-Translational Modifications and Maturation Pathways of this compound
GTF-I, as a protein, undergoes post-translational modifications (PTMs) and maturation processes to become functionally active. PTMs are covalent changes to proteins that occur during or after biosynthesis, significantly increasing proteomic diversity and influencing protein function, localization, and interactions. wikidata.orgwasteless.biocenmed.comtranscriptionfactor.org
Glucosyltransferases, including GTF-I, are typically large proteins with a characteristic domain organization. They generally possess an N-terminal signal peptide, a variable region, a conserved catalytic core region, and a C-terminal glucan-binding domain. wikipedia.orgwikipedia.orgfishersci.ie The signal peptide is crucial for directing the protein to the secretion pathway. fishersci.ie The catalytic core region is responsible for the enzyme's catalytic activity, specifically the cleavage of sucrose (B13894) and the transfer of glucosyl residues. wikipedia.orgfishersci.ie The C-terminal domain is involved in binding to glucans, which is important for the enzyme's function in dental plaque formation. wikipedia.orgwikipedia.org
Studies on truncated GTF-I variants have shown that the C-terminal domain is not directly involved in catalysis but is required for primer activation in glucan synthesis. wikipedia.org The removal of the C-terminal domain can still yield a fully active catalytic core. wikipedia.org
Glycosylation is a prominent post-translational modification observed in many proteins, including some bacterial proteins. fishersci.senih.govnih.gov While the provided information specifically mentions glycosylation in the context of other streptococcal proteins like adhesins Cnm and WapA and the Pgf glycosylation machinery nih.govnih.gov, and generally discusses glycosylation as a major PTM wikidata.orgwasteless.biocenmed.comfishersci.se, direct evidence of glycosylation as a maturation step for GTF-I itself was not explicitly detailed in the search results. However, the presence of a signal peptide and distinct functional domains strongly indicates that GTF-I undergoes significant processing and folding during its maturation pathway to achieve its active, secreted form involved in extracellular glucan synthesis. Other potential PTMs like phosphorylation are also known to occur in bacterial proteins and can influence activity and interactions. nih.gov
Here is a summary of the typical domain structure of GTF-I:
| Domain | Location | Approximate Size (Amino Acids) | Primary Function |
| Signal Peptide | N-terminal | ~100 | Directs secretion |
| Variable Region | N-terminal | ~100 | Variable |
| Catalytic Core | Central | ~900 | Sucrose cleavage, glucosylation |
| Glucan-Binding Domain | C-terminal | ~400 | Glucan binding, primer activation |
Note: Approximate sizes are based on general descriptions of streptococcal GTFs. wikipedia.orgwikipedia.org
Structural Elucidation and Domain Organization of Gtf I Peptide
Primary Amino Acid Sequence Analysis and Characterization
The full-length GTF-I peptide is a substantial protein, composed of approximately 1,600 amino acid residues. nih.govasm.org Its primary structure was deduced through DNA sequencing of a clone designated AB1, which was isolated from a gene bank of Streptococcus sobrinus 6715. nih.gov This analysis provided the foundational data for understanding the peptide's segmental organization. Comparative studies have indicated a high degree of similarity in the primary structure of the this compound with homologous proteins from other strains of S. sobrinus. nih.govresearchgate.net
Experimental approaches to characterize the peptide involved the creation of a gene bank in a pUC18 vector and screening with anti-GTF-I antibodies to identify clones producing the this compound. nih.govasm.org This led to the isolation of five immunopositive clones. nih.govasm.org Notably, GTF-I activity was observed in two large peptides: one representing the full-length protein (from the AB1 clone) and another, from the AB2 clone, which lacked approximately 80 N-terminal and 260 C-terminal residues. nih.govasm.org
Functional Domain Delineation within the Polypeptide Chain
Deletion studies and fragment analysis have been instrumental in delineating the functional domains within the GTF-I polypeptide chain. nih.govnih.govnih.gov These investigations have led to the identification of three primary segments, each with a designated or yet-to-be-determined role. nih.govresearchgate.netresearchgate.net
The N-terminal region of the this compound houses the catalytic machinery for sucrose (B13894) hydrolysis. nih.govasm.org This sucrose-splitting segment is the largest of the functional domains, comprising approximately 1,100 amino acid residues. nih.govresearchgate.netresearchgate.net Deletion studies of the AB2 clone demonstrated that sucrase activity was retained even after portions of the C-terminal end were removed, indicating that the catalytic site for sucrose cleavage resides in the N-terminal portion of the peptide. nih.govasm.org
Adjacent to the sucrose-splitting segment is the glucan-binding domain, which is crucial for the synthesis of water-insoluble glucan. nih.govnih.govnih.gov This domain is composed of approximately 240 residues. nih.govresearchgate.netresearchgate.net Experiments have shown that the specific binding to glucan is a prerequisite for the synthesis of insoluble glucan. nih.govasm.org Further characterization through mild trypsin digestion of GTF-I bound to insoluble glucan resulted in the isolation of a predominant 55-kilodalton fragment. nih.govnih.gov This fragment retained the same affinity for insoluble glucan as the native GTF-I but lacked any glucan synthesis activity, confirming its role as the glucan-binding domain. nih.govnih.gov All five immunopositive clones initially isolated were found to produce peptides that could bind to alpha-1,6 glucan. nih.govasm.org
Molecular Architecture and Segmental Contributions to Overall Function
The molecular architecture of the this compound is arranged in a linear fashion, with the functional domains organized sequentially from the N-terminus to the C-terminus. nih.govresearchgate.netresearchgate.net This organization dictates a coordinated mechanism of action for the synthesis of insoluble glucans.
The process is initiated by the sucrose-splitting domain, which cleaves sucrose into its constituent monosaccharides. The subsequent binding of the growing glucan polymer to the glucan-binding domain is essential for the formation of water-insoluble glucans. nih.govasm.org Deletion studies have underscored the importance of this C-terminal glucan-binding region, as its removal leads to a loss of the ability to synthesize insoluble glucan, even while sucrase activity is maintained. nih.govasm.org This demonstrates a clear division of labor within the this compound, where the N-terminal region is responsible for substrate catalysis and the C-terminal region is critical for product specificity and the physical properties of the synthesized polymer.
Enzymatic Catalysis and Mechanistic Pathways Mediated by Gtf I Peptide
Sucrose (B13894) Hydrolysis and Glycosyl Transfer Mechanisms
The catalytic action of the GTF-I peptide commences with the binding of sucrose to its active site. The enzyme then facilitates the hydrolysis of the glycosidic bond in sucrose, which links glucose and fructose (B13574). This cleavage results in the release of fructose and the transfer of the glucosyl moiety to an acceptor molecule. This process is a transglycosylation reaction, where the energy from the hydrolysis of the sucrose bond is utilized to form a new glycosidic linkage.
This mechanism is characteristic of glucansucrases, a class of enzymes that synthesize glucans from sucrose without the need for nucleotide-activated sugar donors. The this compound has distinct domains for sucrose splitting and glucan binding, with the N-terminal region being primarily responsible for the catalytic hydrolysis of sucrose.
Glucosyl-Enzyme Intermediate Formation and Turnover
Central to the catalytic mechanism of GTF-I and other glucansucrases is the formation of a covalent glucosyl-enzyme intermediate. This occurs through a double displacement mechanism. In the first step, a nucleophilic residue within the enzyme's active site attacks the anomeric carbon of the glucose unit of sucrose. This results in the cleavage of the glycosidic bond, the release of fructose, and the formation of a transient covalent bond between the glucosyl group and the enzyme.
Regiospecificity of Glucosyl Linkage Formation (α-1,3 and α-1,6)
The this compound exhibits a high degree of regiospecificity in the glycosidic bonds it synthesizes. It is primarily responsible for the formation of α-1,3-glucosidic linkages, which result in the synthesis of a water-insoluble glucan known as mutan. This insolubility is a critical factor in the adhesive properties of dental plaque.
While GTF-I predominantly forms α-1,3 linkages, other glucosyltransferases from Streptococcus species, such as GTF-S, synthesize soluble glucans with mainly α-1,6 linkages (dextran). The structural determinants within the active site of GTF-I dictate the orientation of the acceptor molecule, leading to the preferential formation of the α-1,3 bond. While the enzyme is highly specific for α-1,3 linkage formation, the presence of other glucans, such as dextran, can influence the final structure of the polymer, leading to a complex, branched glucan with both types of linkages. However, in the absence of such primers, GTF-I is dedicated to the synthesis of α-1,3-glucan chains.
Kinetics of Glucan Synthesis, including Dextran-Independent Pathways
The this compound is capable of synthesizing glucans both in the presence (dextran-dependent) and absence (dextran-independent) of a dextran primer. The dextran-independent pathway is of particular interest as it represents the de novo synthesis of insoluble glucans.
In the absence of dextran, the synthesis of insoluble glucan by GTF-I from sucrose proceeds after a noticeable lag phase. nih.gov The initial phase of the reaction involves the hydrolysis of sucrose, leading to the production of fructose and glucose. nih.gov Subsequently, leucrose is formed, followed by the eventual synthesis of insoluble α-(1,3)-linked glucose polymers. nih.gov Interestingly, significant accumulation of intermediate nigerooligosaccharide series is not observed during this lag phase. nih.gov
The enzymatic activity in the acceptor reaction increases with the degree of polymerization of the acceptor molecule, as demonstrated with nigerooligosaccharides of varying lengths. nih.gov The kinetics of this dextran-independent synthesis have been modeled, and simulations of the time course of insoluble glucan production show a profile similar to experimental data. nih.gov
The catalytic efficiency of GTF-I is noteworthy. Under conditions with dextran T500 as a glucosyl acceptor, the catalytic center activity has been reported to be 50 s⁻¹. nih.gov In single-molecule imaging studies, the dissociation rate constant of GTF-I from dextran was found to be accelerated in the presence of sucrose, though this rate was still lower than the catalytic center activity. nih.gov
Table 1: Kinetic Parameters of this compound
| Parameter | Value | Conditions | Source |
| Catalytic Center Activity | 50 s⁻¹ | With dextran T500 as glucosyl acceptor | nih.gov |
| Dissociation Rate Constant (from dextran) | 9.2 s⁻¹ | In the absence of sucrose | nih.gov |
| Dissociation Rate Constant (from dextran) | 13.3 s⁻¹ | In the presence of sucrose | nih.gov |
Table 2: Products of Dextran-Independent Glucan Synthesis by GTF-I
| Time Phase | Primary Products | Observations | Source |
| Initial Phase | Fructose, Glucose | Result of sucrose hydrolysis. | nih.gov |
| Intermediate Phase | Leucrose | Forms after the initial hydrolysis products. | nih.gov |
| Lag Phase | - | No significant accumulation of nigerooligosaccharides. | nih.gov |
| Final Phase | Insoluble α-(1,3)-glucan | Polymer synthesis begins after the lag phase. | nih.gov |
Molecular Recognition and Substrate Binding by Gtf I Peptide Domains
Specificity and Affinity of Glucan-Binding Domain for Polysaccharides
The GTF-I peptide exhibits a defined specificity for certain polysaccharide structures, which is crucial for the synthesis of water-insoluble glucans. The C-terminal region of the this compound contains the glucan-binding domain, which is responsible for this specific recognition and binding. Research on GTF-I from Streptococcus sobrinus has shown that this domain is essential for the synthesis of water-insoluble glucan. nih.gov Deletion studies have indicated that the loss of this specific glucan-binding function occurs prior to the loss of sucrose-hydrolyzing activity, highlighting its distinct role. nih.gov
The glucan-binding domain of GTF-I and related proteins has been shown to interact with various types of glucans. For instance, immunopositive clones expressing the this compound from S. sobrinus were found to bind to α-1,6 glucan. nih.gov Studies on the homologous glucan-binding domains from other Streptococcus mutans proteins have demonstrated binding to dextran (an α-1,6-glucan), mutan (containing both α-1,3- and α-1,6-linkages), and pseudonigeran (an α-1,3-glucan). uiowa.edu This suggests that the glucan-binding domain of GTF-I has a preference for α-linked glucose polymers, which serve as the foundation for the synthesis of insoluble glucans. The primary structure of the this compound consists of a sucrose-splitting domain of approximately 1,100 residues and a glucan-binding domain of about 240 residues, ordered from the N-terminus. nih.gov
| Polysaccharide | Linkage Type | Binding Observed | Source Organism/Protein Context |
|---|---|---|---|
| α-1,6 Glucan (Dextran) | α-1,6 | Yes | S. sobrinus this compound nih.gov |
| Mutan | α-1,3 and α-1,6 | Yes | Homologous domain from S. mutans GBP uiowa.edu |
| Pseudonigeran | α-1,3 | Yes | Homologous domain from S. mutans GBP uiowa.edu |
Interaction Dynamics with Sucrose (B13894) as the Primary Substrate
Sucrose serves as the primary substrate for the this compound, providing the glucose units necessary for glucan synthesis. The interaction begins with the binding of sucrose to the catalytic domain of the enzyme. This domain catalyzes the cleavage of the glycosidic bond between the glucose and fructose (B13574) moieties in sucrose. nih.gov Following cleavage, fructose is released, and a glycosyl-enzyme intermediate is formed. nih.gov
Kinetic studies of GTF-I from Streptococcus sobrinus in the absence of a primer dextran have elucidated the sequence of events following sucrose hydrolysis. nih.gov Initially, fructose and glucose are produced. Subsequently, leucrose is formed, followed by the synthesis of insoluble α-(1→3)-linked glucose polymers after a lag phase. nih.gov This indicates a complex series of reactions initiated by the primary interaction with sucrose. The catalytic domains of GTF-I contain conserved active-site residues responsible for the hydrolytic cleavage of sucrose. nih.gov It is proposed that both the breakdown of sucrose and the synthesis of glucan occur within the same active site of the catalytic domain. nih.gov
| Enzyme | Source Organism | Km for Sucrose (mM) | Optimal pH |
|---|---|---|---|
| Recombinant GTF (similar to GTF P1) | S. sobrinus AHT | 8 | 4.7 |
Data from a study on a recombinant GTF from S. sobrinus with properties similar to the native GTF P1 enzyme. researchgate.net
Role of Acceptor Sugars (e.g., glucose, nigerose) in Glucosyl Transfer
In addition to the polymerization of glucose onto a growing glucan chain, the this compound can also transfer glucosyl units from sucrose to other small carbohydrates, known as acceptor sugars. This process is a key aspect of its catalytic mechanism. Research has shown that nigerose and nigerooligosaccharides act as effective acceptors for GTF-I from Streptococcus sobrinus. nih.gov
When these acceptor sugars are present, they strongly activate the acceptor reaction, leading to the formation of a series of homologous acceptor products and the accumulation of water-insoluble (1→3)-α-D-glucan. nih.gov The GTF-I enzyme specifically transfers the glucosyl residue from sucrose to the 3-hydroxyl group at the non-reducing end of the (1→3)-α-D-oligosaccharides. nih.gov The efficiency of this acceptor reaction is dependent on the size of the acceptor molecule; the enzymatic activity increases with the degree of polymerization of the nigerooligosaccharide. nih.gov Glucose itself can also act as an acceptor, leading to the formation of disaccharides like leucrose in the initial stages of the reaction with sucrose. nih.gov
| Acceptor Sugar | Effect on GTF-I Activity | Product Characteristics |
|---|---|---|
| Glucose | Serves as an initial acceptor | Formation of leucrose nih.gov |
| Nigerose | Strongly activates acceptor reaction | Homologous series of acceptor products nih.gov |
| Nigerooligosaccharides (DP 5-9) | Strongly activates acceptor reaction; activity increases with DP | Accumulation of water-insoluble (1→3)-α-D-glucan nih.govnih.gov |
DP: Degree of Polymerization
Influence of Primer Dextrans on this compound Activity
The activity of the this compound can be significantly influenced by the presence of primer dextrans, which are typically α-1,6-linked glucans. For GTF-I from Streptococcus sobrinus, the enzyme is known to elongate α-(1→3)-linked glucose polymer branches on a primer dextran that is bound to the C-terminal glucan-binding domain. nih.gov This suggests that the primer dextran can act as a scaffold, facilitating the efficient synthesis of insoluble glucan.
However, the dependency on primers can vary. Some GTF-I enzymes, such as the one from Streptococcus salivarius, have been characterized as primer-independent, meaning they can synthesize water-insoluble glucan without the need for an exogenous dextran primer. nih.gov Similarly, GTF-I from Streptococcus mutans is also considered to be primer-independent in its synthesis of water-insoluble glucans. nih.gov In cases where primer dextrans do stimulate activity, as seen with some chimeric GTF enzymes, it is the glucan-binding domain that plays a significant role in this primer dependence. nih.gov This domain's interaction with the primer likely orients the catalytic domain for efficient glucosyl transfer and polymer elongation.
Advanced Research Methodologies and Experimental Approaches for Gtf I Peptide Studies
Recombinant DNA Techniques for Gene Manipulation and Expression
Recombinant DNA technology is fundamental to the study of GTF-I, allowing for the production of the peptide in quantities sufficient for detailed biochemical and structural analysis. creative-peptides.comnih.govspringernature.com This involves the manipulation of the gene encoding the GTF-I peptide outside of its native organism to achieve enhanced and desired characteristics. nih.gov The process typically begins with the cloning of the GTF-I gene, or a synthetic version of it, into an expression vector, which is a small, circular piece of DNA called a plasmid. youtube.com This recombinant plasmid is then introduced into a host organism, most commonly Escherichia coli (E. coli), which serves as a cellular factory for producing the peptide. creative-peptides.comnii.ac.jpnih.govnih.gov
The choice of expression system is critical. While E. coli is widely used due to its rapid growth and ease of genetic manipulation, other systems like yeast (e.g., Pichia pastoris) or mammalian cells may be employed, particularly if post-translational modifications specific to eukaryotes are required for the peptide's activity. acs.org To facilitate purification, the GTF-I gene is often fused with a tag, such as a polyhistidine-tag (His-tag), which allows for selective capture of the recombinant peptide using affinity chromatography. nii.ac.jp
Several studies have successfully expressed functional glucosyltransferases, including those with activities similar to GTF-I, using these techniques. For instance, the cloning and expression of the gtfL gene from Streptococcus salivarius in E. coli enabled the characterization of an enzyme that synthesizes water-insoluble glucan. nih.gov Similarly, novel glucosyltransferases from tobacco have been expressed in E. coli, allowing for the study of their substrate specificity. nii.ac.jp These examples underscore the power of recombinant DNA technology in advancing our understanding of GTF-I and related enzymes.
Table 1: Key Steps in Recombinant Expression of this compound
| Step | Description | Common Methods/Components |
| Gene Acquisition | Obtaining the DNA sequence encoding the this compound. | PCR amplification from genomic DNA, cDNA synthesis, or artificial gene synthesis. |
| Vector Construction | Inserting the GTF-I gene into a plasmid vector. | Use of restriction enzymes and DNA ligase; vectors like pET or pBR322 are common. nih.gov |
| Transformation | Introducing the recombinant plasmid into a host organism. | Heat shock or electroporation of E. coli cells. |
| Expression | Inducing the host cells to produce the this compound. | Addition of an inducer like Isopropyl-β-D-1-thiogalactopyranoside (IPTG). nih.gov |
| Purification | Isolating the this compound from other cellular components. | Affinity chromatography (e.g., Nickel-NTA for His-tagged proteins), ion-exchange chromatography, size-exclusion chromatography. nii.ac.jp |
Site-Directed Mutagenesis and Deletion Analysis for Structure-Function Relationships
Site-directed mutagenesis is a powerful technique used to make specific, intentional changes to the DNA sequence of the GTF-I gene. nih.govwikipedia.org This allows researchers to alter individual amino acids in the resulting peptide, enabling the investigation of the role of specific residues in its structure, function, and interactions. nih.govpatsnap.com By systematically replacing amino acids and observing the effects on enzymatic activity or binding, researchers can map critical domains and residues. nih.gov
For example, to identify the active site of a GTF enzyme, specific amino acid residues predicted to be involved in catalysis can be substituted. nih.govfrontiersin.org If a mutation results in a loss or significant reduction of enzymatic activity, it suggests that the altered residue is crucial for function. nih.gov This approach has been used to identify key residues in the sucrose-splitting and glucan-binding domains of glucosyltransferases from Streptococcus sobrinus. Similarly, studies on hybrid GTF enzymes, created by swapping domains between different GTFs, have helped to elucidate the roles of the glucan-binding and sucrose-binding domains in determining product solubility and primer dependence. nih.gov
Deletion analysis, a related technique, involves removing entire segments of the peptide to identify functional domains. By creating a series of truncated versions of the this compound, researchers can determine which regions are essential for activities such as substrate binding, catalysis, or interaction with other molecules.
Table 2: Examples of Site-Directed Mutagenesis Applications in GTF-I Studies
| Mutation Type | Purpose | Example Finding |
| Point Mutation | To identify catalytically important amino acid residues. | Replacing a specific tyrosine with serine or phenylalanine completely inactivates the enzyme, identifying it as the active site residue. nih.gov |
| Domain Swapping | To determine the function of different peptide domains. | Hybrid GTFs with swapped glucan-binding domains can alter primer dependence and the structure of the resulting glucan product. nih.gov |
| Deletion Analysis | To map the boundaries of functional domains. | Removal of the C-terminal region may abolish glucan binding without affecting sucrose (B13894) hydrolysis. |
Immunological Detection and Screening Methods (e.g., antibody-based assays)
Immunological methods leverage the high specificity of antibodies to detect and quantify the this compound. roitt.com These techniques are crucial for screening for the presence of the peptide in various samples, monitoring its expression levels during recombinant production, and studying its interactions. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is one of the most common antibody-based assays. nih.govnih.govfrontiersin.orgresearchgate.net In a typical ELISA for GTF-I detection, a microtiter plate is coated with a capture antibody that specifically binds to the this compound. The sample is then added, and any GTF-I present is captured by the antibody. A second, detection antibody, which is conjugated to an enzyme, is then added. This detection antibody also binds to the captured GTF-I. Finally, a substrate for the enzyme is added, which produces a measurable signal (e.g., a color change) that is proportional to the amount of GTF-I in the sample. nih.gov Peptide-based ELISAs can also be designed where synthetic peptides corresponding to regions of GTF-I are used to capture specific antibodies from a sample. nih.govfrontiersin.orgmdpi.com
Other immunological techniques include:
Western Blotting: This method is used to detect the this compound in a complex mixture of proteins. The proteins are first separated by size using gel electrophoresis, then transferred to a membrane, and finally probed with an antibody specific to GTF-I.
Immunoprecipitation: This technique is used to isolate the this compound from a solution using an antibody that is coupled to a solid support, such as a bead.
Immunofluorescence: By using antibodies labeled with fluorescent dyes, the subcellular localization of the this compound within a cell can be visualized using microscopy. roitt.com
The generation of monoclonal antibodies against specific epitopes of the GTF enzyme, such as the Gtf-P1 peptide, has been instrumental in probing the structure-function relationship and can even lead to the inhibition of enzyme activity. nih.gov
Spectrometric Characterization of Peptide Glycosylation and Adducts (e.g., Fast-Atom-Bombardment Mass Spectrometry)
Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of the this compound, including the analysis of post-translational modifications like glycosylation. nih.govimperial.ac.uknih.gov Glycosylation, the attachment of sugar moieties to the peptide, can significantly impact its folding, stability, and function. frontiersin.org
Various MS techniques can be employed to study glycosylation. In a typical workflow, the glycoprotein (B1211001) is first digested into smaller glycopeptides using enzymes like trypsin. nih.gov These glycopeptides are then analyzed by MS. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used to ionize the glycopeptides for MS analysis. nih.gov Tandem mass spectrometry (MS/MS) can then be used to fragment the glycopeptides, providing information about both the peptide sequence and the structure of the attached glycan. frontiersin.orgbiorxiv.org
Fast-Atom-Bombardment Mass Spectrometry (FAB-MS) is an older ionization technique that has also been used for the analysis of peptides and carbohydrates. While largely superseded by MALDI and ESI, it can still provide valuable information on molecular weight and structure. The choice of MS technique depends on the specific information required, with modern high-resolution instruments enabling the detailed characterization of complex glycoforms. nih.gov
Quantitative Binding Assays (e.g., Microtiter Tray Assays) for Ligand Interactions
Understanding the interactions of the this compound with its substrates (e.g., sucrose) and products (e.g., glucans) is crucial for elucidating its mechanism of action. Quantitative binding assays are employed to measure the affinity and kinetics of these interactions. pepdd.comyoutube.com
Microtiter tray-based assays, such as a modified ELISA format, are commonly used for this purpose. nih.govnih.gov In one such assay, the this compound is immobilized on the surface of a microtiter plate well. A solution containing a labeled ligand (e.g., a fluorescently tagged substrate analog) is then added at various concentrations. After an incubation period, the unbound ligand is washed away, and the amount of bound ligand is quantified by measuring the signal from the label. By performing this experiment at different ligand concentrations, a binding curve can be generated, from which the binding affinity (e.g., the dissociation constant, Kd) can be determined.
Competition binding assays are another variation where a labeled ligand and an unlabeled test compound compete for binding to the immobilized GTF-I. researchgate.netnih.gov This allows for the screening of potential inhibitors or modulators of GTF-I activity.
Other advanced techniques for studying ligand interactions include:
Surface Plasmon Resonance (SPR): This label-free technique measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized this compound, providing real-time data on association and dissociation rates. pepdd.com
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding of a ligand to the this compound in solution, providing a complete thermodynamic profile of the interaction.
In Vitro Enzymatic Activity Assays and Product Analysis
In vitro enzymatic activity assays are essential for characterizing the catalytic function of the this compound. nih.govresearchgate.netresearchgate.net These assays measure the rate at which GTF-I converts its substrate (sucrose) into products (glucan and fructose). frontiersin.org
A common method involves incubating the purified recombinant this compound with a known concentration of sucrose in a suitable buffer. nii.ac.jpacs.org The reaction is allowed to proceed for a specific time and is then stopped. The amount of product formed can be quantified using various methods. For example, the amount of fructose (B13574) released can be measured using a colorimetric assay or by high-performance liquid chromatography (HPLC). nii.ac.jp
Alternatively, the incorporation of radiolabeled glucose from [¹⁴C]-sucrose into the growing glucan polymer can be measured. acs.org The insoluble glucan product is separated from the reaction mixture, and the amount of radioactivity incorporated is determined using a scintillation counter. acs.org
These assays can be used to determine key enzymatic parameters, such as:
Michaelis-Menten kinetics (Km and Vmax): These parameters describe the relationship between substrate concentration and reaction rate, providing insights into the enzyme's affinity for its substrate and its maximum catalytic efficiency. nih.gov
Optimal pH and temperature: By performing the assay under different conditions, the optimal pH and temperature for GTF-I activity can be determined.
Inhibitor studies: The effect of potential inhibitors on enzyme activity can be assessed by including them in the reaction mixture. nih.govnih.gov
Product analysis, often performed using techniques like HPLC or nuclear magnetic resonance (NMR) spectroscopy, is used to characterize the structure of the glucan produced by GTF-I, including the types of glycosidic linkages and the degree of branching.
Comparative Biochemistry and Phylogeny of Gtf I Peptide Homologs
Sequence and Structural Homology with other Streptococcal Glucosyltransferases (GTF-S, GTF-SI)
Streptococcal GTFs, including GTF-I, GTF-S, and GTF-SI, share considerable sequence similarity, particularly within their catalytic domains. The amino acid sequences of GTF-I and GTF-S from S. mutans exhibit approximately 50% sequence identity. nih.gov GTF-I and GTF-SI show a higher degree of similarity, with approximately 74.5% sequence identity between the two enzymes in S. mutans. nih.gov This higher similarity between GTF-I and GTF-SI is also reflected in their glucan synthesis products, as both can synthesize water-insoluble glucans, although GTF-SI also produces water-soluble glucans. nih.govnih.gov
Structurally, streptococcal GTFs are large, multi-domain enzymes. They typically contain an N-terminal catalytic domain responsible for sucrose (B13894) binding and hydrolysis and a C-terminal repetitive domain involved in glucan binding and presumably chain extension. nih.gov The catalytic domain is characterized by a (β/α)₈-barrel structure, similar to enzymes in Glycoside Hydrolase Family 13 (GH13). nih.govresearchgate.net The C-terminal region contains repeating units that show homology among different streptococcal GTFs and glucan-binding proteins. psu.eduasm.org For instance, representative glucan binding domains in S. mutans GTF-I, GTF-SI, and GTF-S show varying degrees of sequence homology with synthetic peptides derived from these regions. psu.edu
Studies using hybrid enzymes constructed from different domains of GTF-I and GTF-S have provided insights into the functional roles of these domains. These studies suggest that while the glucan-binding domain plays a significant role in primer dependence and glucan structure, it alone does not solely determine these characteristics. nih.gov
| Feature | GTF-I (S. mutans) | GTF-S (S. mutans) | GTF-SI (S. mutans) |
| Primary Glucan Product | Water-insoluble (rich in α-1,3) | Water-soluble (predominantly α-1,6) | Mixed (α-1,3 and α-1,6) |
| Sequence Identity with GTF-I | 100% | ~50% | ~74.5% |
| Primer Dependence | Primer-independent | Primer-dependent | Primer-independent |
| Key Domains | Catalytic, Glucan-binding | Catalytic, Glucan-binding | Catalytic, Glucan-binding |
Evolutionary Relationships within Glycosyl Hydrolase Family 70 (GH70)
Streptococcal GTFs, along with other glucansucrases and 4,6-α-glucanotransferases from lactic acid bacteria such as Leuconostoc, Lactobacillus, and Weissella, belong to Glycoside Hydrolase Family 70 (GH70). frontiersin.orgcazypedia.orgwikipedia.org GH70 enzymes are characterized by their ability to utilize sucrose or maltooligosaccharides as donors to synthesize α-D-glucans. cazypedia.orgnih.gov
The catalytic domain of GH70 enzymes exhibits a unique fold organized into five distinct domains (A, B, C, IV, and V) which are not arranged consecutively in the primary sequence. cazypedia.org The catalytic core, resembling the (β/α)₈-barrel of GH13 enzymes, is formed by sequences that have undergone circular permutation compared to GH13 domains, suggesting an evolutionary relationship between these families. researchgate.netcazypedia.org
Phylogenetic analysis of GH70 enzymes reveals their evolutionary history and relationships. Studies have investigated the evolution of GTF genes in Streptococcus, showing that all streptococcal GTFs share a common ancestor. frontiersin.org Horizontal gene transfer from other lactic acid bacteria has been proposed as a mechanism for the acquisition of the ancestral streptococcal GTF gene. frontiersin.org
The GH70 family includes distinct subgroups, such as glucansucrases (GS) and 4,6-α-glucanotransferases (4,6-α-GTs). nih.gov While glucansucrases like the streptococcal GTFs use sucrose, some GH70 enzymes can use maltooligosaccharides as substrates, highlighting functional diversification within the family. cazypedia.orgnih.gov
Functional Divergence and Conservation across Bacterial Species
Functional divergence and conservation are evident among GTF-I homologs and other GH70 enzymes across different bacterial species. The core catalytic mechanism involving sucrose binding and cleavage is largely conserved within the GH70 family. researchgate.netcazypedia.org However, variations in substrate specificity (sucrose vs. maltooligosaccharides) and the type of glucan linkages synthesized (α-1,3, α-1,6, α-1,2) demonstrate functional divergence. karger.comcazypedia.orgnih.gov
In Streptococcus mutans, despite the high sequence similarity between GTF-I and GTF-SI, they exhibit functional differences in the types of glucans produced and their roles in biofilm formation. nih.govnih.gov This functional divergence can arise from changes in specific amino acid residues or variations in the non-catalytic domains, such as the glucan-binding domain. nih.gov
The C-terminal repeat regions, while showing some homology, exhibit variations in sequence and the number of repeats across different species and even among different GTFs within the same species. psu.edunih.gov These variations in the glucan-binding domain are likely linked to differences in glucan binding specificity and the resulting glucan structure. nih.govpsu.edu
Functional conservation is observed in the role of GTFs in bacterial adhesion and biofilm formation across various species. For example, GTF activity is crucial for the development of cariogenic biofilms in Streptococcus mutans. karger.comtandfonline.com Similarly, glucosyltransferases are involved in the synthesis of exopolysaccharides that contribute to the "ropiness" phenotype in species like Pediococcus parvulus and Oenococcus oeni, which are found in wine. nih.gov In these cases, the GTFs contribute to increased adhesion capacities and resistance to environmental stresses. nih.gov
Studies on functional divergence have identified specific amino acid residues that contribute to the differences in activity between closely related GTFs, such as GTF-B (GTF-I) and GTF-C (GTF-SI) in S. mutans. nih.gov This suggests that even small variations in sequence can lead to significant functional specialization.
| Bacterial Species | GTF Type(s) | Primary Glucan Product(s) | Functional Role(s) |
| Streptococcus mutans | GTF-I, GTF-S, GTF-SI | Water-insoluble, Water-soluble, Mixed | Dental plaque formation, Adhesion, Biofilm structure |
| Streptococcus sobrinus | GTF-I, GTF-S | Water-insoluble, Water-soluble | Dental plaque formation, Adhesion |
| Streptococcus downei | GTF-I, GTF-S | Water-insoluble, Water-soluble | Glucan synthesis |
| Leuconostoc mesenteroides | Glucansucrases | Dextran (α-1,6 with branches) | Polysaccharide production, Food/Beverage texture |
| Pediococcus parvulus | Gtf | β-glucan | Ropiness in wine, Stress resistance, Adhesion |
| Oenococcus oeni | Gtf | β-glucan | Ropiness in wine, Stress resistance, Adhesion |
Future Research Directions and Unexplored Avenues in Gtf I Peptide Science
High-Resolution Structural Determination of GTF-I Peptide Domains
Determining the high-resolution three-dimensional structure of this compound and its individual domains is a critical future direction. While some structural information exists for glucosyltransferases, obtaining detailed structures of GTF-I, especially the full-length enzyme and its catalytic and glucan-binding domains, is essential for understanding its mechanism of action at an atomic level. nih.govasm.orgnmims.eduleibniz-fli.denpl.co.uk Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose, although challenges exist with large proteins and obtaining suitable crystals or concentrated solutions. nmims.eduleibniz-fli.denpl.co.ukuzh.ch Cryo-electron microscopy (cryo-EM) could also be valuable for resolving the structure of the full-length protein and its interactions.
Understanding the precise arrangement of amino acid residues in the catalytic core and the interaction of the glucan-binding domain with growing glucan chains requires high-resolution structural data. nih.govasm.org This knowledge can inform the design of targeted inhibitors or modifiers.
Elucidation of Regulatory Mechanisms Governing this compound Activity
The regulation of this compound activity in microbial environments is complex and not fully understood. Future research should focus on identifying and characterizing the molecular mechanisms that control gtf gene expression and GTF-I protein activity. nih.govnih.govresearchgate.net This includes investigating the roles of upstream regulatory genes, two-component systems, and potential post-translational modifications. nih.govnih.govresearchgate.net
Studies have indicated that the expression of gtfB and gtfC genes, which encode GTF-I and GTF-SI respectively, are regulated by factors like VicR and CovR in Streptococcus mutans. nih.govresearchgate.net However, the exact mechanisms of this regulation and how these pathways are integrated within the broader microbial physiology require further investigation. nih.govnih.gov Understanding these regulatory networks could offer strategies to modulate GTF-I activity in situ.
Investigation of Novel Substrate Specificities and Reaction Products
While sucrose (B13894) is the primary substrate for this compound, further research is needed to fully explore its substrate specificity and the range of reaction products it can generate under different conditions. google.comnih.gov GTFs can catalyze not only glucan synthesis but also sucrose hydrolysis and the synthesis of oligosaccharides in the presence of alternative sugar acceptors. google.comnih.govasm.org
Investigating how variations in substrate concentration, the presence of acceptor molecules, and environmental factors influence the type and structure of the glucans and oligosaccharides produced by this compound is crucial. google.comnih.govasm.org This could reveal novel enzymatic capabilities and potential applications for this compound in synthesizing specific carbohydrate structures.
Development of Advanced Bioengineering Strategies for Peptide Modification
Advanced bioengineering strategies offer promising avenues for modifying this compound to alter its activity, specificity, or stability. uanl.mxpentelutelabmit.comwww.csiro.aunih.govnih.govmdpi.com This could involve site-directed mutagenesis to modify specific amino acid residues implicated in catalysis or substrate binding, or the creation of truncated or fusion proteins with enhanced properties. nih.govasm.orgresearchgate.net
Synthetic biology tools can be employed to engineer microbial strains for controlled expression and production of modified GTF-I peptides. uanl.mx Techniques like solid-phase peptide synthesis and palladium-mediated bioconjugation can also be used to create modified peptides or peptide conjugates with desired characteristics. pentelutelabmit.com Future research could focus on developing GTF-I variants with altered glucan synthesis properties or novel enzymatic activities.
Q & A
Q. What are the structural and functional domains of GTF-I peptide, and how are they experimentally characterized?
this compound is composed of three distinct regions: an N-terminal sucrose-splitting domain (~1,100 residues), a central glucan-binding domain (~240 residues), and a C-terminal domain (~260 residues) of unknown function . These domains were identified through deletion mutagenesis and functional assays:
- Sucrose-splitting activity : Clones lacking the N-terminal region (e.g., AB2 in S. sobrinus 6715) retained glucan-binding but lost sucrose-hydrolyzing activity .
- Glucan-binding specificity : C-terminal deletions (e.g., mutants D3–D5) abolished glucan-binding and insoluble glucan (ISG) synthesis, confirmed via Sephacryl S-1000 gel assays .
- Methodology : Use SDS-PAGE, Western blot, and enzyme activity assays to correlate peptide truncations with functional losses .
Q. How can researchers isolate and express GTF-I peptides for functional studies?
GTF-I genes are cloned via genomic libraries constructed from S. sobrinus DNA. Key steps include:
- Gene library construction : Partial digestion of chromosomal DNA with Sau3AI, ligation into pUC18 plasmids, and transformation into E. coli JM109 .
- Immunoscreening : Anti-GTF-I serum (1:100,000 dilution) and peroxidase-based detection identify clones expressing GTF-I peptides (e.g., AB1–AB5) .
- Protein extraction : Ultrasonication of E. coli cells in 2xYT medium, followed by centrifugation to isolate soluble peptides .
Advanced Research Questions
Q. How do structural polymorphisms in GTF-I influence its catalytic mechanism, and what experimental approaches resolve these dynamics?
GTF-I exhibits extended and bent conformations, mediated by a hinge region near the glucan-binding domain (GBD). These conformations affect glucose transfer to α-1,3 glucan .
- Structural analysis :
- Functional assays : Monitor ISG synthesis in the presence of dextran T10, which inhibits glucan-binding in truncated peptides (e.g., AB2) but not full-length GTF-I .
Q. What contradictions exist in the literature regarding GTF-I's functional domains, and how can they be resolved?
Discrepancies arise in the role of C-terminal repeats:
- Ferretti et al. (1994) : Reported simultaneous loss of glucan-binding and sucrase activity upon C-terminal deletions in S. sobrinus MFe28 .
- Current findings : Deletion of all C-terminal repeats in S. sobrinus 6715 abolished glucan-binding but retained sucrose hydrolysis .
- Resolution strategies :
Q. How can synthetic peptides modulate GTF-I activity, and what methodologies validate their specificity?
Synthetic 19-mer peptides corresponding to GTF-I residues 1176–1194 inhibit enzyme activity, while residues 902–943 enhance it .
- Validation steps :
Q. What are the limitations of current GTF-I research models, and how can they be addressed?
- Data limitations : Most functional studies use truncated peptides (e.g., AB2), which lack full enzymatic context .
- Solution : Develop in vitro reconstitution systems combining N- and C-terminal domains.
- Ethical limitations : Genetic manipulation of cariogenic bacteria requires biosafety level-2 containment .
- External validity : Strain-specific differences limit generalizability. Cross-strain comparative genomics is recommended .
Methodological Guidance
Q. How should researchers design deletion mutants to map GTF-I functional domains?
- Step 1 : Use restriction enzymes (e.g., HindIII) or CRISPR-Cas9 to generate nested deletions in the GTF-I gene .
- Step 2 : Express mutants in E. coli and screen for glucan-binding (Sephacryl S-1000 assay) and sucrase activity (DNS reagent for reducing sugars) .
- Step 3 : Correlate deletion sizes with functional losses via SDS-PAGE and Western blot .
What criteria ensure rigorous research questions in GTF-I studies?
Apply the FINER framework :
- Feasible : Prioritize assays with available tools (e.g., anti-GTF-I antibodies ).
- Novel : Explore understudied domains (e.g., C-terminal ~260 residues) .
- Ethical : Adhere to biosafety protocols for pathogenic Streptococcus strains .
- Relevant : Focus on mechanisms impacting dental caries pathogenesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
